molecular formula C23H23ClN2O3 B5065597 {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol

{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol

Cat. No. B5065597
M. Wt: 410.9 g/mol
InChI Key: NSXVCLIXSAPSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to prevent oxidative damage. It has also been found to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol is its potent antitumor activity, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination with other drugs for cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol involves several steps. The starting materials include piperidine, 4-chlorobenzyl chloride, 3-phenyl-5-isoxazolylcarboxylic acid, and methanol. The reaction proceeds through the formation of an intermediate, which is then reduced to obtain the final product.

Scientific Research Applications

{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol has been studied extensively for its potential applications in various fields of science. It has been found to have potent antitumor activity, making it a promising candidate for cancer treatment. It has also been investigated for its potential use as an anti-inflammatory agent, as well as a treatment for neurodegenerative diseases.

properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-19-8-6-17(7-9-19)15-23(16-27)10-12-26(13-11-23)22(28)21-14-20(25-29-21)18-4-2-1-3-5-18/h1-9,14,27H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVCLIXSAPSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)CO)C(=O)C3=CC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.